molecular formula C12H9F3N2O3S B1409370 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide CAS No. 1858256-85-5

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

Cat. No. B1409370
CAS RN: 1858256-85-5
M. Wt: 318.27 g/mol
InChI Key: IRJYULZSGBLVPL-UHFFFAOYSA-N
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Description

The compound “4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide” is a derivative of trifluoromethylpyridine (TFMP). TFMP and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular formula of “4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide” is C12H9F3N2O3S, and its molecular weight is 318.27 .

Scientific Research Applications

  • Anticancer Activity :

    • A study by Ghorab and Al-Said (2012) on novel indenopyridine derivatives, including 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, revealed significant anticancer activity against breast cancer cell line MCF7. Some compounds demonstrated higher potency compared to Doxorubicin, a reference drug (Ghorab & Al-Said, 2012).
  • Antimicrobial Potential :

    • Chandak et al. (2013) reported the synthesis and evaluation of pyrazolo[3,4-b]pyridines bearing benzenesulfonamide and trifluoromethyl groups. These compounds displayed promising in vitro antibacterial and antifungal activities, showing effectiveness against several pathogenic bacterial strains and fungal yeasts (Chandak et al., 2013).
  • Photophysicochemical Properties :

    • Research by Öncül et al. (2021) focused on Zinc(II) phthalocyanine derivatives with benzenesulfonamide substituents. These derivatives showed potential as photosensitizers suitable for photocatalytic applications due to their favorable photophysical and photochemical properties (Öncül et al., 2021).
  • Synthesis and Characterization :

    • The study by De-ju (2015) on methylbenzenesulfonamide CCR5 antagonists, which include derivatives of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, highlighted their potential in human HIV-1 infection prevention (De-ju, 2015).
  • Metal Coordination Properties :

    • Jacobs, Chan, and O'Connor (2013) discussed the molecular and supramolecular structures of derivatives, including potential ligands for metal coordination, which could have implications in various fields of chemistry and material science (Jacobs et al., 2013).
  • Synthesis and Evaluation for Cough Treatment :

    • Norman (2014) evaluated the use of PI3K inhibitors, including derivatives of 4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide, for treating idiopathic pulmonary fibrosis and cough, demonstrating the compound's versatility in medical applications (Norman, 2014).

properties

IUPAC Name

4-[6-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O3S/c13-12(14,15)10-2-1-3-11(17-10)20-8-4-6-9(7-5-8)21(16,18)19/h1-7H,(H2,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRJYULZSGBLVPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)OC2=CC=C(C=C2)S(=O)(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601182403
Record name Benzenesulfonamide, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide

CAS RN

1858256-85-5
Record name Benzenesulfonamide, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858256-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-[[6-(trifluoromethyl)-2-pyridinyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601182403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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